9(S)-HEPE

Lipidomics Enzymology Stereochemistry

9(S)-HEPE (CAS 141545-44-0) is a stereospecific monohydroxy fatty acid produced by enzymatic 9-lipoxygenase oxidation of EPA. Unlike racemic (±)9-HEPE, this pure 9(S)-enantiomer eliminates the confounding variable of the 9(R)-isomer, ensuring reproducible dose-response relationships in PPAR transactivation assays (EC50 = 128 µM for racemate) and LC-MS/MS lipidomics workflows. Mandatory for studies distinguishing enzymatic vs. non-enzymatic lipid oxidation in inflammation resolution and metabolic regulation research. Each batch is QC-verified to ≥98% purity.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
Cat. No. B163503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9(S)-HEPE
Synonyms9S-hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC(C=CC=CCCCC(=O)O)O
InChIInChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,17,19,21H,2,5,8,12,15-16,18H2,1H3,(H,22,23)/b4-3-,7-6-,11-9-,13-10-,17-14+/t19-/m0/s1
InChIKeyOXOPDAZWPWFJEW-FPRWAWDYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9(S)-HEPE Scientific Procurement: Stereospecific EPA Metabolite for Lipid Mediator Research


9(S)-HEPE (9(S)-hydroxyeicosapentaenoic acid, CAS 141545-44-0) is a stereospecific monohydroxy fatty acid derived from eicosapentaenoic acid (EPA) via enzymatic oxidation. It is formed from EPA by the action of 9-lipoxygenase (9-LO), yielding the 9(S)-hydroxy isomer with defined stereochemistry at the C9 position . In contrast, non-enzymatic oxidation of EPA produces (±)9-HEPE (CAS 286390-03-2), a racemic mixture containing equal amounts of 9(S)-HEPE and 9(R)-HEPE [1]. 9(S)-HEPE is a member of the eicosanoid superfamily and is considered a bioactive lipid mediator with implications in inflammation resolution and metabolic regulation. The compound is a component of specialized pro-resolving mediator (SPM) biosynthetic networks and serves as an analytical standard for targeted lipidomics studies aimed at distinguishing enzymatic from non-enzymatic lipid oxidation pathways [2].

Why Generic Substitution Fails for 9(S)-HEPE: Stereochemistry and Biosynthetic Origin Drive Experimental Reproducibility


Substituting 9(S)-HEPE with racemic (±)9-HEPE or other HEPE isomers (e.g., 18-HEPE) introduces uncontrolled variables that compromise experimental reproducibility and mechanistic interpretation. The stereospecific 9(S)-hydroxy configuration, generated by enzymatic 9-LO activity, distinguishes 9(S)-HEPE from the racemic mixture produced via non-enzymatic autoxidation . Racemic (±)9-HEPE contains equal amounts of 9(R)-HEPE, an isomer with unknown and potentially distinct biological activity, and the overall biological activity of the racemic mixture remains poorly documented . Furthermore, different HEPE regioisomers (e.g., 18-HEPE vs. 9-HEPE) arise from distinct enzymatic pathways and exhibit divergent biological functions—18-HEPE serves as a direct precursor to E-series resolvins, whereas 9(S)-HEPE is implicated in PPAR-mediated metabolic regulation . Generic substitution therefore confounds dose-response relationships, obscures pathway-specific signaling, and undermines the quantitative rigor required for reproducible lipid mediator research.

9(S)-HEPE Quantitative Differentiation Evidence: Stereospecificity, Enzymatic Origin, and Comparative Activity Data


Stereochemical Identity: 9(S)-HEPE as the Enzymatic Product of 9-Lipoxygenase vs. Racemic Autoxidation Mixture

9(S)-HEPE is the single, stereochemically defined product of 9-lipoxygenase (9-LO) acting on EPA. In contrast, non-enzymatic oxidation of EPA yields (±)9-HEPE, a racemic mixture comprising equal amounts of 9(S)-HEPE and 9(R)-HEPE . This distinction is critical because the biological activity of the 9(R) isomer is uncharacterized and may differ from the 9(S) isomer, as stereochemistry is a key determinant of lipid mediator receptor recognition and signaling [1].

Lipidomics Enzymology Stereochemistry

PPAR Transactivation Potency: Activity of Racemic 9-HEPE as a Baseline for Enantiomer-Specific Investigations

While the specific activity of 9(S)-HEPE alone on PPARs has not been reported, the racemic mixture (±)9-HEPE (which contains 50% 9(S)-HEPE) activates PPARα, PPARγ, and PPARδ with an EC50 of 128 µM in NIH3T3 cells expressing mouse receptors [1]. This value provides a quantitative benchmark for researchers seeking to evaluate whether the isolated 9(S)-HEPE enantiomer exhibits enhanced potency or altered receptor selectivity compared to the racemic mixture.

Metabolic Regulation Nuclear Receptors PPAR

Macrophage Anti-Inflammatory Activity: Comparative Potency of Racemic 9-HEPE on Pro-Inflammatory Gene Expression

At a concentration of 1 µM, the racemic mixture (±)9-HEPE significantly reduces palmitate-induced upregulation of pro-inflammatory genes (iNOS, TNF-α, IL-1β, IL-6) and inhibits macrophage migration in isolated mouse peritoneal macrophages [1]. These data, obtained with the racemate, provide a reference point for future studies aimed at determining whether the pure 9(S)-HEPE enantiomer exhibits differential anti-inflammatory potency or efficacy.

Inflammation Macrophage Biology Cytokine

In Vivo Metabolic Effects: Racemic 9-HEPE Reduces Hepatic Steatosis Markers in a High-Fat Diet Model

In a mouse model of high-fat diet-induced hepatic steatosis, administration of (±)9-HEPE (as part of a combination regimen with (±)5-HEPE and (±)17,18-EEQ) decreased hepatic triglyceride levels and reduced plasma LDL-cholesterol and total cholesterol [1]. While the study design does not isolate the effect of 9(S)-HEPE alone, it establishes the racemic mixture as a biologically active species in a therapeutically relevant disease model.

Metabolic Disease NAFLD In Vivo Pharmacology

9(S)-HEPE: Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Enantiomer-Specific Lipidomics and Pathway Tracing

Use 9(S)-HEPE as an analytical standard in LC-MS/MS workflows to distinguish enzymatic 9-LO-derived products from non-enzymatic autoxidation artifacts. The defined stereochemistry of 9(S)-HEPE enables precise quantification and pathway tracing in studies of SPM biosynthesis, particularly in models of inflammation resolution where distinguishing enzymatic vs. non-enzymatic lipid oxidation is critical .

PPAR Transactivation Assays for Structure-Activity Relationship Studies

Employ 9(S)-HEPE in nuclear receptor transactivation assays to directly compare its PPARα/γ/δ activation potency against the racemic mixture (±)9-HEPE (EC50 = 128 µM). This application addresses the knowledge gap regarding enantiomer-specific PPAR activity and is essential for researchers developing selective PPAR modulators or investigating the metabolic effects of EPA-derived lipid mediators [1].

Macrophage Inflammation and Metabolic Disease Models

Utilize 9(S)-HEPE in isolated macrophage assays and in vivo metabolic disease models (e.g., high-fat diet-induced steatosis) to test the hypothesis that the pure 9(S)-enantiomer exhibits enhanced or distinct anti-inflammatory and lipid-lowering activity compared to the racemic mixture. These studies are directly informed by existing data showing that (±)9-HEPE suppresses pro-inflammatory cytokines at 1 µM and improves hepatic steatosis markers in vivo [1].

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